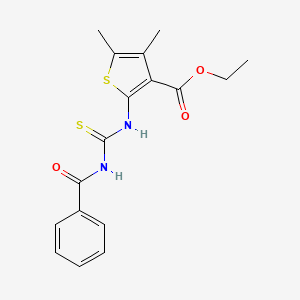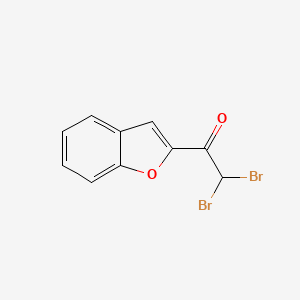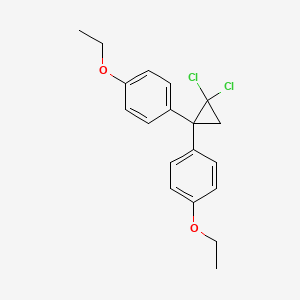![molecular formula C15H10Cl2N4OS B11997093 3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the condensation reaction between 2,4-dichlorophenylhydrazine and 3-formylphenol. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the Schiff base. The reaction can be represented as follows:
2,4-dichlorophenylhydrazine+3-formylphenol→3-((E)-[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]iminomethyl)phenol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes or DNA, leading to various biological effects. The phenolic hydroxyl group and the imine nitrogen are key sites for these interactions.
類似化合物との比較
Similar Compounds
- 2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol
- 3-((E)-{[3-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 3-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
The uniqueness of 3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential for forming stable coordination complexes, making it a valuable compound for various applications.
特性
分子式 |
C15H10Cl2N4OS |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-10-4-5-12(13(17)7-10)14-19-20-15(23)21(14)18-8-9-2-1-3-11(22)6-9/h1-8,22H,(H,20,23)/b18-8+ |
InChIキー |
BKKCNGXHXBGRNZ-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)


![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)




